molecular formula C17H17ClFN3O2 B7191121 N-[(6-chloropyridin-3-yl)methyl]-3-(3-fluorophenoxy)pyrrolidine-1-carboxamide

N-[(6-chloropyridin-3-yl)methyl]-3-(3-fluorophenoxy)pyrrolidine-1-carboxamide

Cat. No.: B7191121
M. Wt: 349.8 g/mol
InChI Key: SHLOKIDIIDSUGX-UHFFFAOYSA-N
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Description

N-[(6-chloropyridin-3-yl)methyl]-3-(3-fluorophenoxy)pyrrolidine-1-carboxamide is a synthetic organic compound with a complex structure It features a pyrrolidine ring substituted with a carboxamide group, a chloropyridinylmethyl group, and a fluorophenoxy group

Properties

IUPAC Name

N-[(6-chloropyridin-3-yl)methyl]-3-(3-fluorophenoxy)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClFN3O2/c18-16-5-4-12(9-20-16)10-21-17(23)22-7-6-15(11-22)24-14-3-1-2-13(19)8-14/h1-5,8-9,15H,6-7,10-11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHLOKIDIIDSUGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=CC(=CC=C2)F)C(=O)NCC3=CN=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-chloropyridin-3-yl)methyl]-3-(3-fluorophenoxy)pyrrolidine-1-carboxamide typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine and a carbonyl compound.

    Introduction of the Chloropyridinylmethyl Group: This step involves the alkylation of the pyrrolidine ring with a chloropyridinylmethyl halide under basic conditions.

    Attachment of the Fluorophenoxy Group: The fluorophenoxy group is introduced via a nucleophilic substitution reaction, where a fluorophenol reacts with an appropriate leaving group on the pyrrolidine ring.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the amine group on the pyrrolidine ring with a carboxylic acid derivative, such as an acid chloride or an ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[(6-chloropyridin-3-yl)methyl]-3-(3-fluorophenoxy)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloropyridinyl and fluorophenoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(6-chloropyridin-3-yl)methyl]-3-(3-fluorophenoxy)pyrrolidine-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs, particularly those targeting specific receptors or enzymes.

    Biological Studies: It can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

    Chemical Biology: It can be used as a probe to study biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of N-[(6-chloropyridin-3-yl)methyl]-3-(3-fluorophenoxy)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-[(6-chloropyridin-3-yl)methyl]-3-(3-chlorophenoxy)pyrrolidine-1-carboxamide
  • N-[(6-chloropyridin-3-yl)methyl]-3-(3-bromophenoxy)pyrrolidine-1-carboxamide
  • N-[(6-chloropyridin-3-yl)methyl]-3-(3-methylphenoxy)pyrrolidine-1-carboxamide

Uniqueness

N-[(6-chloropyridin-3-yl)methyl]-3-(3-fluorophenoxy)pyrrolidine-1-carboxamide is unique due to the presence of the fluorophenoxy group, which can impart distinct electronic and steric properties compared to other halogenated or alkylated derivatives. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.

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